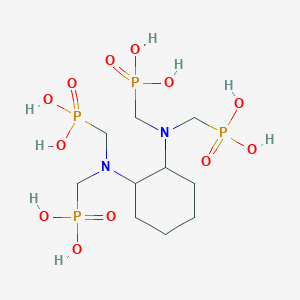
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid is a chemical compound with the molecular formula C6H20N2O12P4. It is known for its strong chelating properties and is used in various industrial and scientific applications. The compound is a white crystalline solid and is highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid:
Formaldehyde and Ethylenediamine Route: This method involves the nucleophilic addition of formaldehyde to ethylenediamine, forming hydroxymethylamine. This intermediate is then esterified with the hydrolysis product of phosphorus trichloride (PCl3).
Ethylenediamine and Phosphorus Trichloride Route: Ethylenediamine is reacted with phosphorus trichloride under controlled temperature conditions (40-60°C), followed by the addition of formaldehyde solution.
Industrial Production Methods
The industrial production of this compound typically follows the second synthetic route due to its higher yield and purity. The process involves:
- Dissolving ethylenediamine in water.
- Adding phosphorus trichloride under cooling.
- Gradually adding formaldehyde solution while maintaining the temperature.
- Heating the mixture to complete the reaction.
- Neutralizing the reaction mixture with sodium phosphate to adjust the pH .
Analyse Chemischer Reaktionen
Types of Reactions
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it an effective chelating agent.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as Cu²⁺, Fe³⁺, and Ca²⁺ in aqueous solutions.
Hydrolysis: Conducted in the presence of strong acids or bases at elevated temperatures.
Major Products
Chelation: Metal-phosphonate complexes.
Hydrolysis: Phosphonic acid derivatives and amines.
Wissenschaftliche Forschungsanwendungen
((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and treatment.
Wirkmechanismus
The mechanism of action of ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the formation of metal ion precipitates and prevent scale formation in industrial systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but lower chelation strength compared to ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher chelation strength than EDTA but still lower than this compound.
Uniqueness
This compound is unique due to its exceptionally high chelation strength, making it more effective in applications requiring strong metal ion binding .
Eigenschaften
CAS-Nummer |
28698-30-8 |
|---|---|
Molekularformel |
C10H26N2O12P4 |
Molekulargewicht |
490.21 g/mol |
IUPAC-Name |
[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H26N2O12P4/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI-Schlüssel |
ULGNICUDPHHGGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



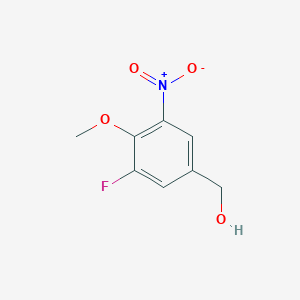
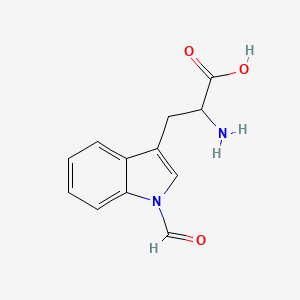
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)

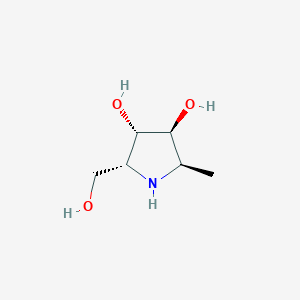
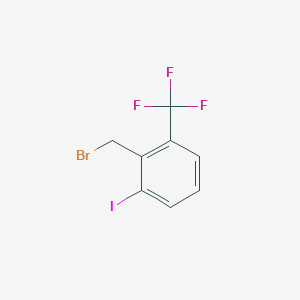
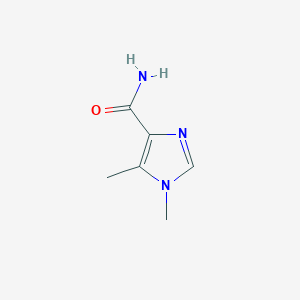
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)
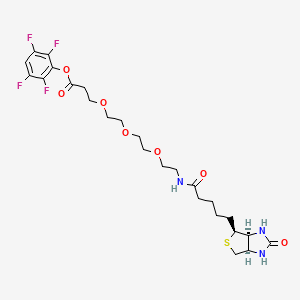
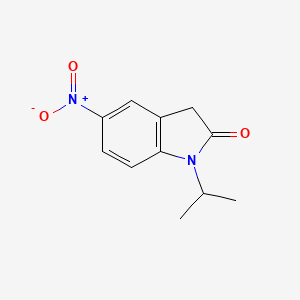
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

